5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Description
5,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a dihydroflavonoid derivative characterized by a benzopyranone core structure with methyl substituents at positions 5 and 7 (C11H12O2) . This compound belongs to the chroman-4-one family, where the pyran ring is partially saturated (3,4-dihydro), and the ketone group at position 4 contributes to its reactivity and biological interactions. Its structure is defined by the SMILES notation CC1=CC(=C2C(=O)CCOC2=C1)C, reflecting the methyl groups at C5 and C7 and the planar aromatic system .
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUSJIRWIYZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CCOC2=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenols with acetoacetic esters in the presence of acid catalysts. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
5,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been found to inhibit specific kinases and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The biological and physicochemical properties of benzopyran-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one with structurally related compounds:
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: Hydroxyl groups (e.g., in 5,7-dihydroxy derivatives) enhance hydrogen-bonding capacity, improving solubility and interaction with biological targets, as seen in seed maturation regulation . Methoxy groups (e.g., in hesperetin) balance solubility and metabolic stability, contributing to prolonged bioavailability .
Conformational Dynamics :
- Substituents at C3 (e.g., HIF-4’s 2-hydroxybenzyl group) induce conformational deviations, altering binding affinities to proteins like p53 .
Isomeric Differences :
- The 6,7-dimethyl isomer demonstrates how positional isomerism impacts physicochemical properties without necessarily sharing bioactivity with the 5,7-dimethyl analog.
Table 2: Metabolic and Pharmacokinetic Comparisons
Biological Activity
5,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in various fields of research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
This compound is characterized by its unique substitution pattern that affects its chemical and biological properties. The synthesis typically involves the cyclization of phenolic compounds with acetoacetic esters under acidic conditions, often at elevated temperatures to promote the reaction .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 194.24 g/mol |
| Melting Point | 50-52 °C |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent . Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Potential
One of the most compelling areas of research involves its anticancer properties . Investigations have demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 2: Summary of Biological Activities
| Activity | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | , |
| Anti-inflammatory | Inhibits COX and cytokine production | |
| Anticancer | Inhibits kinases; induces apoptosis | , |
The biological mechanisms through which this compound exerts its effects involve interactions with various molecular targets. For instance:
- Antioxidant Activity : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress.
- Anti-inflammatory Activity : It appears to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Anticancer Activity : The compound has been shown to inhibit specific signaling pathways associated with cancer growth and survival .
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values around 20 µM .
Another study focused on its anti-inflammatory effects in a rat model of induced inflammation. The treatment group exhibited reduced swelling and pain compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
